Product packaging for Mollenine A(Cat. No.:)

Mollenine A

Cat. No.: B1236849
M. Wt: 368.5 g/mol
InChI Key: WLPAAGQHCJNVMM-UBBRYJJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mollenine A is a naturally occurring compound classified among indole alkaloids and features a diketomorpholine skeleton . The first total synthesis of this compound has been accomplished, confirming its complex structure and leading to a reassignment of its absolute stereochemistry . As a Research Use Only (RUO) product, this compound is intended solely for laboratory research applications and is not intended for use in diagnostic or therapeutic procedures . RUO products, such as this one, are essential tools for scientific investigation, fundamental research, and the development of new chemical entities . Researchers are responsible for ensuring that the use of this product complies with all applicable regulations and is confined to a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O3 B1236849 Mollenine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

(1S,4R,7R,9S)-9-(3-methylbut-2-enyl)-4-(2-methylpropyl)-5-oxa-2,16-diazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C22H28N2O3/c1-13(2)9-10-22-12-17-20(26)27-18(11-14(3)4)19(25)24(17)21(22)23-16-8-6-5-7-15(16)22/h5-9,14,17-18,21,23H,10-12H2,1-4H3/t17-,18-,21+,22+/m1/s1

InChI Key

WLPAAGQHCJNVMM-UBBRYJJRSA-N

SMILES

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC=C(C)C)C(=O)O1

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2[C@H](C[C@@]3([C@H]2NC4=CC=CC=C43)CC=C(C)C)C(=O)O1

Canonical SMILES

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC=C(C)C)C(=O)O1

Synonyms

mollenine A

Origin of Product

United States

Natural Occurrence and Isolation of Mollenine a

Fungal Origin: Eupenicillium molle and Related Species

Mollenine A has been identified and isolated from the sclerotioid ascostromata of the fungus Eupenicillium molle. nih.govacs.orgacs.org Specifically, the strain designated as NRRL 13062 is a known producer of this compound. nih.govacs.orgacs.org Ascostromata are specialized, durable fungal structures that are adapted to survive in harsh environmental conditions, such as extreme temperatures and desiccation. acs.org Research into the chemical constituents of these resilient fungal bodies led to the discovery of this compound. acs.org

At present, the scientific literature primarily associates the natural production of this compound with Eupenicillium molle. While the investigation of fungal metabolites is an ongoing field of research, detailed information about other related species that may produce this compound is not extensively documented in the provided sources.

Isolation Methodologies from Fungal Fermentation and Extracts

The isolation of this compound from Eupenicillium molle is a multi-step process that begins with the cultivation of the fungus and concludes with the purification of the target compound.

Fungal Fermentation

The production of the ascostromata of E. molle (NRRL 13062) is achieved through solid-substrate fermentation. acs.orgacs.org This involves cultivating the fungus on a solid medium, such as corn kernels, which provides the necessary nutrients for growth and the development of the ascostromata from which this compound is extracted. acs.orgacs.org

Extraction and Chromatographic Purification

Following the fermentation period, the initial extraction is carried out using a nonpolar solvent. A hexane (B92381) extract of the ascostromata is prepared to isolate a crude mixture containing this compound and other metabolites. acs.orgacs.org

The purification of this compound from the crude hexane extract involves sequential chromatographic techniques. acs.orgacs.org The extract is first fractionated using a Sephadex LH-20 column. acs.orgacs.org Subsequently, the fractions containing the desired compound are further purified by preparative reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound. acs.orgacs.org

The molecular formula of this compound has been established as C₂₂H₂₈N₂O₃ through high-resolution electron ionization mass spectrometry (HREIMS) data. acs.orgacs.org The structural elucidation of the compound was accomplished through the analysis of nuclear magnetic resonance (NMR) data, including ¹H, ¹³C, DEPT, COSY, HMQC, and HMBC experiments. acs.org

Below is an interactive data table summarizing the isolation methodology for this compound.

StepProcedurePurpose
1. Fungal CultivationSolid substrate fermentation of Eupenicillium molle (NRRL 13062) on corn kernels.To produce the ascostromata containing this compound.
2. Initial ExtractionExtraction of the ascostromata with hexane.To obtain a crude extract containing this compound and other metabolites.
3. Primary FractionationColumn chromatography on Sephadex LH-20.To separate the crude extract into fractions based on molecular size.
4. Final PurificationPreparative reversed-phase High-Performance Liquid Chromatography (HPLC).To isolate pure this compound from the active fractions.
5. Structure DeterminationHigh-Resolution Electron Ionization Mass Spectrometry (HREIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.To determine the molecular formula and chemical structure of this compound.

Elucidation and Reassignment of the Chemical Structure of Mollenine a

Initial Structural Assignment based on Spectroscopic Analysis

Mollenine A, along with its counterpart Mollenine B, was first isolated from the ascostromata of Eupenicillium molle. scielo.br The initial efforts to determine its chemical structure relied heavily on spectroscopic methods. scielo.brresearchgate.net Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) were employed to establish the planar structure and connectivity of the atoms within the molecule. researchgate.net

Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) analysis was utilized to deduce the relative stereochemistry of the molecule. scielo.br The absolute configuration of (-)-mollenine A was initially proposed by comparing the optical rotation (OR) data of its hydrolysis product with that of a known standard. scielo.brscielo.br This approach, while common, is inferential and can sometimes lead to incorrect assignments. researchgate.netucalgary.ca

Stereochemical Considerations: Relative and Absolute Configuration Challenges

The assignment of the absolute configuration of a chiral molecule, which describes the definitive spatial arrangement of its atoms, is a critical yet often challenging step in structural characterization. scielo.brucalgary.ca For molecules with multiple stereogenic centers like this compound, an incorrect assignment of the relative configuration can lead to an erroneous determination of the absolute configuration. scielo.brresearchgate.net

The initial assignment of this compound's stereochemistry faced such challenges. The reliance on comparing optical rotation data of a derivative proved to be a point of vulnerability in the initial structural hypothesis. scielo.brscielo.br The complexity arising from multiple chiral centers underscores the difficulty in unambiguously determining the three-dimensional structure solely through spectroscopic means available at the time. scielo.brresearchgate.net

Methodological Advancements in Absolute Configuration Reassignment

Subsequent research efforts focused on resolving the ambiguities surrounding the stereochemistry of this compound through more definitive methods. scielo.brrsc.orgnih.gov

A significant breakthrough in clarifying the structure of this compound came from total synthesis. scielo.brresearchgate.netrsc.org Researchers accomplished the first total synthesis of this compound and B, which allowed for a direct comparison of the synthetic compound with the natural product. rsc.org It was discovered that the NMR data of the synthetically produced (-)-mollenine A did not match the data reported for the natural isolate. scielo.br

This discrepancy prompted the synthesis of an epimer of (-)-mollenine A. An epimer is a stereoisomer that differs in configuration at only one of several stereogenic centers. The NMR and optical rotation data of this newly synthesized epimer showed complete agreement with those of the natural this compound. scielo.br This comparison was instrumental in correcting the initially proposed structure. The reassigned absolute configuration of natural (-)-mollenine A was established as 3S, 6S, 14S, 16S. scielo.brnih.gov

Table 1: Comparison of Data for Natural and Synthetic this compound

Property Natural (-)-Mollenine A Initially Synthesized (-)-Mollenine A Synthesized Epimer of (-)-Mollenine A
NMR Data Reported Data Incompatible with Natural Sample scielo.br Complete Agreement with Natural Sample scielo.br
Optical Rotation (OR) Reported Data - Complete Agreement with Natural Sample scielo.br
Conclusion Initial structure incorrect Incorrect Stereoisomer Corrected Structure

Further validation for the reassigned absolute configuration came from chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD). scielo.brresearchgate.net ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules that possess UV-Vis chromophores. mdpi.com

A comparison of the experimental ECD spectrum of natural this compound with the calculated ECD spectra for the synthesized compounds provided strong support for the revised stereochemical assignment. scielo.brnih.govscispace.com The calculated ECD spectrum for the synthesized epimer, which had the 3S, 6S, 14S, 16S configuration, matched the experimental spectrum of the natural product. scielo.br This combination of total synthesis and advanced spectroscopic analysis provided a definitive and unambiguous reassignment of the absolute configuration of this compound. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Biosynthesis and Biogenetic Hypotheses of Mollenine a

Proposed Biosynthetic Pathway from Precursors (e.g., L-Tryptophan, Secologanin)

The biosynthesis of Mollenine A is believed to originate from fundamental building blocks common in secondary metabolism. The central indole (B1671886) core of the molecule is derived from the amino acid L-tryptophan . sioc-journal.cn This is a frequent strategy in the biosynthesis of a vast array of indole alkaloids.

The second key component is the diketomorpholine ring system. While direct evidence for the specific precursors is still emerging, synthetic studies suggest that this moiety is likely assembled from an amino acid and an α-hydroxy acid. The formation of this ring is a critical step in constructing the unique scaffold of this compound. rsc.org

A crucial modification of the indole nucleus is the attachment of a prenyl group. This is accomplished through the introduction of a five-carbon unit, which is supplied by dimethylallyl pyrophosphate (DMAPP) . sioc-journal.cn DMAPP is a common isoprenoid building block in nature. The prenylation of the tryptophan-derived core is a key step that adds to the structural complexity of this compound.

It is important to note that while the iridoid secologanin is a well-known precursor in the biosynthesis of many complex indole alkaloids, particularly through the Pictet-Spengler reaction, there is currently no direct evidence from the available literature to suggest its involvement in the biosynthesis of this compound. The proposed pathway appears to follow a different route, focusing on the direct prenylation of a tryptophan-derived intermediate and the subsequent formation of the diketomorpholine ring.

Enzymatic Mechanisms in Biosynthesis (Hypothetical or Implied)

The precise enzymatic machinery responsible for catalyzing the biosynthesis of this compound has not yet been fully characterized. However, based on the proposed biosynthetic pathway, the involvement of several key enzyme classes can be hypothesized.

The formation of the diketomorpholine ring likely involves the action of non-ribosomal peptide synthetase (NRPS)-like enzymes. These enzymes are known for their ability to activate and link amino acids and other carboxylic acids through amide and ester bonds. The construction of the diketomorpholine would necessitate at least two key enzymatic activities: an adenylation (A) domain to activate the carboxylic acid precursors and a condensation (C) or cyclization (Cy) domain to catalyze the formation of the heterocyclic ring.

The prenylation of the indole ring is a critical step that is likely catalyzed by a prenyltransferase. These enzymes are responsible for transferring the dimethylallyl group from DMAPP to an acceptor molecule, in this case, the tryptophan-derived core. The regioselectivity of this enzymatic reaction is crucial in determining the final structure of this compound.

Further enzymatic modifications, such as oxidations and cyclizations, are also likely required to form the final complex structure of this compound. These transformations are often catalyzed by cytochrome P450 monooxygenases and other oxidoreductases. The stereochemistry of the final molecule is also under strict enzymatic control, ensuring the formation of a single, specific stereoisomer.

Bioinspired Synthetic Approaches in Relation to Biogenesis

The proposed biosynthetic pathway of this compound has served as a direct inspiration for several total syntheses of the molecule. researchgate.net These bioinspired approaches aim to mimic the key bond-forming strategies that are thought to occur in nature. A central feature of these synthetic routes is a bioinspired indole prenylation reaction. researchgate.netnih.gov This step often involves the direct reaction of a tryptophan derivative with a prenylating agent, mirroring the proposed enzymatic prenylation. researchgate.net

Total Synthesis and Synthetic Strategies for Mollenine a

Rationale for Synthetic Endeavors

The impetus behind the synthetic efforts toward Mollenine A is multifaceted. Primarily, the compound's novel structure, featuring a diketomorpholine ring fused to a pyrroloindoline core, presents a formidable and attractive challenge for synthetic organic chemists. researchgate.netrsc.org The successful synthesis serves as a platform to validate and showcase the utility of new synthetic methodologies. nih.govresearchgate.net

Furthermore, the initial structural elucidation of this compound was later found to be incorrect. Total synthesis played a crucial role in revising and unambiguously confirming the absolute stereochemistry of the natural product. rsc.orgscielo.br This corrective function underscores the power of total synthesis in structural biology. The development of efficient synthetic routes also enables the preparation of analogues for structure-activity relationship studies, which is vital for exploring the potential biological activities of this class of compounds. researchgate.netresearchgate.net

Key Methodologies and Reaction Sequences for this compound Synthesis

The synthesis of this compound has been approached through various innovative strategies, each highlighting different key reactions and methodologies.

Enantioselective Total Syntheses of this compound

A significant achievement in the synthesis of this compound has been the development of enantioselective approaches that allow for the controlled formation of its chiral centers. One notable strategy accomplished the first total synthesis of both this compound and B in 9 and 10 steps, respectively, leading to the correction of their absolute stereochemistry. rsc.orgrsc.org Another enantioselective synthesis was achieved through a concise three- and four-step sequence that involved a bioinspired indole (B1671886) prenylation followed by the formation of the diketomorpholine ring. nih.gov This approach also contributed to the reassignment of the stereochemistry of this compound and B. nih.gov

Formation of the Diketomorpholine Ring System

The construction of the characteristic diketomorpholine (DKM) ring is a pivotal step in the synthesis of this compound. researchgate.net One successful approach involved an interesterification reaction catalyzed by p-toluenesulfonic acid (PTSA) to form the key diketomorpholine intermediate. rsc.org Another strategy achieved the formation of this ring system following a bioinspired indole prenylation reaction. nih.gov The diketomorpholine scaffold is a recurring motif in various natural products, and its efficient synthesis is of considerable interest. researchgate.net

Catalyst/ReagentTransformationReference
p-Toluenesulfonic acid (PTSA)Interesterification to form diketomorpholine ring rsc.org

Asymmetric Dearomatization Reactions in this compound Synthesis

Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy in the synthesis of complex molecules like this compound. nih.govacs.org This approach allows for the direct conversion of flat, aromatic precursors into three-dimensional, polycyclic structures. researchgate.net In the context of this compound synthesis, a palladium-catalyzed asymmetric dearomative prenylation of an indole derivative was a key step. acs.org This reaction not only facilitated a facile synthesis but also enabled the structural revision of the natural product. nih.govacs.org The use of CADA provides alternative and often more efficient retrosynthetic disconnections for accessing complex molecular scaffolds. nih.gov

Transition Metal-Catalyzed Reactions

Transition metal catalysis has been instrumental in several synthetic routes toward this compound. sioc-journal.cnnih.gov Palladium catalysis, in particular, has been extensively utilized. nih.gov A notable example is the palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of a tryptophan derivative with a vinylcyclopropane (B126155) (VCP). researchgate.netnih.gov This method allows for the rapid and ligand-controlled synthesis of this compound and is amenable to gram-scale production. nih.govsu.se The reaction proceeds with high chemo-, regio-, and enantioselectivity. nih.gov The Trost group demonstrated the utility of their Pd-catalyzed [3+2] cycloaddition method to efficiently access this compound and confirm its absolute stereochemistry. nih.gov

Catalyst SystemReaction TypeKey FeaturesReference
Palladium / Chiral LigandAsymmetric Allylic Alkylation (AAA)Utilizes vinylcyclopropane; high chemo-, regio-, and enantioselectivity; scalable. researchgate.netnih.gov
Palladium / [(R, R)]-154 or [(S, S)]-154[3+2] CycloadditionHigh yield; confirms absolute stereochemistry. nih.gov

Comparative Analysis of Different Synthetic Routes

The various synthetic routes to this compound offer a valuable opportunity for comparative analysis. rsc.orgnih.gov Early syntheses were crucial for correcting the initially misassigned structure of the natural product. rsc.org These routes, while successful in their primary goal, may have been longer or less efficient than later approaches.

The choice of a particular synthetic route can be guided by various factors, including the desired scale of synthesis, the availability of starting materials and catalysts, and the specific strategic goals of the research, such as methodology development or the production of analogues.

Structural Analogues and Synthetic Derivatives of Mollenine a

Naturally Occurring Mollenine A Analogues (e.g., Mollenine B, Javanicunines)

Several natural products structurally related to this compound have been identified, primarily from fungal sources. These analogues often share the same core skeleton but differ in their substitution patterns and stereochemistry.

Mollenine B: Isolated alongside this compound from the ascostromata of Eupenicillium molle, Mollenine B is a closely related analogue. nih.govacs.org The primary structural difference lies in the substitution on one of the nitrogen atoms of the core structure. acs.org While this compound possesses an NH group, Mollenine B features a formyl group at this position. acs.org The relative and absolute stereochemistry of Mollenine B is presumed to be the same as that of this compound due to their similar NMR characteristics. acs.org The absolute configuration of both this compound and B was later reassigned as 3S,6S,14S,16S through total synthesis and spectroscopic analysis. researchgate.netscielo.br

Javanicunines: The javanicunines are another family of this compound analogues, isolated from fungi such as Eupenicillium javanicum and Penicillium species. nih.gov These isoprenylated diketomorpholine alkaloids share the fused heterocyclic system of this compound but exhibit variations in their side chains and oxidation patterns. nih.govresearchgate.net For instance, Javanicunines A and B are characterized by a unique isopropenyl group. researchgate.net The total synthesis of Javanicunines A and B has been achieved, which also helped to establish the absolute configuration of Javanicunine B. researchgate.netmdpi.com Other related compounds include deacetyl-javanicunine A, javanicunine C, and javanicunine D. nih.gov

Compound NameSource OrganismKey Structural Features
This compoundEupenicillium molleDioxomorpholine fused to a pyrrolidinoindoline core. nih.govacs.org
Mollenine BEupenicillium molleN-formyl derivative of this compound. acs.org
Javanicunine AEupenicillium javanicumIsoprenylated diketomorpholine alkaloid. nih.gov
Javanicunine BEupenicillium javanicumIsoprenylated diketomorpholine alkaloid. nih.gov
Deacetyl-javanicunine APenicillium sp.Analogue of Javanicunine A. nih.gov
Javanicunine CPenicillium sp.Analogue of Javanicunine A. nih.gov
Javanicunine DPenicillium sp.Analogue of Javanicunine A. nih.gov

Rational Design and Synthesis of this compound Derivatives

The complex structure and biological relevance of this compound have made it an attractive target for synthetic chemists. The rational design of this compound derivatives aims to create novel compounds with potentially enhanced or modified biological activities. mdpi.comijpsjournal.com This process often involves computational modeling to predict the effects of structural changes. mdpi.com

The total synthesis of this compound has been a significant achievement, enabling the production of the natural product in the laboratory and opening the door for the creation of synthetic derivatives. researchgate.netsu.se Synthetic strategies have focused on efficiently constructing the complex polycyclic skeleton. su.senih.gov For example, a palladium-catalyzed asymmetric allylic alkylation of a tryptophan derivative has been used to synthesize this compound in a rapid and ligand-controlled manner. nih.govacs.org This approach allows for the introduction of various functional groups, providing a platform for generating diverse derivatives. su.senih.gov The synthesis of ent-mollenine A, the enantiomer of the natural product, has also been accomplished. jst.go.jp

Strategies for Structural Diversification

The creation of a diverse library of this compound derivatives is crucial for exploring structure-activity relationships. This is achieved through various chemical modification strategies, including functionalization and ring modifications.

Functionalization: This involves adding or modifying functional groups on the this compound scaffold. The indolenine products obtained from some synthetic routes bear an imine, an internal olefin, and a malonate motif, offering multiple sites for further chemical transformations. researchgate.netsu.se For instance, the nitrogen atoms can be acylated or alkylated, and the aromatic ring can be substituted to alter the electronic and steric properties of the molecule.

Ring Modifications: More profound structural changes can be achieved by altering the heterocyclic rings. nih.gov This can include:

Ring Opening: The lactone or lactam rings within the diketomorpholine core can be selectively opened to create linear derivatives. researchgate.net For example, the diketomorpholine ring of a related natural product, shornephine A, was found to undergo a facile acid-mediated methanolysis to yield a seco-methyl ester derivative. researchgate.net

Annulation: Additional rings can be fused to the existing framework to create even more complex polycyclic structures. Electrochemical methods have been shown to be effective for the regioselective dearomative annulation of indole (B1671886) derivatives, suggesting a potential route for modifying the this compound core. researchgate.net

These strategies for structural diversification are essential for generating novel compounds that can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

Biological Activities and Molecular Mechanisms of Mollenine a

Antimicrobial Activity Studies (e.g., against Bacillus subtilis)

Mollenine A has demonstrated notable antibacterial properties, particularly against the Gram-positive bacterium Bacillus subtilis. acs.org In a standard disk diffusion assay, this compound exhibited inhibitory activity against B. subtilis. acs.orgnih.govacs.org This finding highlights its potential as an antimicrobial agent, originating from a fungal source. nih.govuiowa.edu

Table 1: Antimicrobial Activity of this compound

Test Organism Assay Type Concentration Observed Effect Reference

Cytotoxicity Investigations in Cellular Models (excluding human clinical data)

The cytotoxic potential of this compound has been evaluated in vitro. Research has shown that the compound exhibits moderate cytotoxicity across a wide range of cancer cell lines. acs.org In a comprehensive screening conducted by the National Cancer Institute (NCI), this compound was tested against a panel of 60 different human tumor cell lines. acs.org The results indicated a significant growth inhibitory effect, establishing its cytotoxic profile in preclinical models. acs.org

Table 2: Cytotoxicity of this compound in NCI-60 Cell Line Panel

Parameter Value Unit Reference
Average GI₅₀ 3.1 x 10⁻⁵ M acs.org

GI₅₀ represents the concentration required to inhibit the growth of the tumor cells by 50%.

Putative Molecular Targets and Cellular Pathways (Inferred from in vitro data)

The precise molecular targets and cellular pathways through which this compound exerts its biological effects have not been extensively detailed in the available scientific literature. While its antimicrobial and cytotoxic activities are documented, the underlying mechanisms at the molecular level remain an area for future investigation. acs.orgacs.org The complexity of its tetracyclic alkaloid structure suggests potential interactions with various cellular components, but specific targets have not yet been identified. acs.orgresearchgate.net

Interaction with Biological Systems (Non-Mammalian, Non-Clinical)

In addition to its antimicrobial and cytotoxic activities, this compound has been assessed for its effects on other biological systems. Specifically, its potential as an anti-insectan agent was investigated against the larvae of the corn earworm, Helicoverpa zea. acs.org In dietary exposure assays, this compound did not demonstrate significant activity, indicating a level of specificity in its biological actions. acs.org

Table 3: Bioactivity of this compound in a Non-Mammalian System

Test Organism Assay Type Concentration Observed Effect Reference

Structure Activity Relationship Sar Studies of Mollenine a and Its Analogues

Principles of SAR in Natural Product Research

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that investigates the link between the chemical structure of a compound and its observed biological activity. frontiersin.orgmdpi.com In the realm of natural products, which often possess complex and unique molecular architectures, SAR studies are crucial for identifying the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity. frontiersin.org

The core principles of SAR in natural product research involve:

Identification of a Bioactive Scaffold: The initial step is the discovery of a natural product with a desirable biological activity, which serves as the "lead compound." chemrxiv.org Mollenine A, with its distinct prenylated pyrroloindoline core fused to a diketomorpholine ring, represents such a scaffold.

Lead Optimization: The insights gained from SAR studies guide the design of new compounds with improved properties, such as enhanced potency, reduced toxicity, and better pharmacokinetic profiles. frontiersin.org

Natural products are a rich source of novel chemical scaffolds that have evolved to interact with biological targets. nih.gov Therefore, SAR studies on natural products like this compound can provide invaluable information for the development of new drugs. chemrxiv.org

Correlating Specific Structural Features with Observed Biological Activities

While comprehensive SAR studies specifically on this compound are not extensively documented in publicly available literature, a preliminary analysis can be constructed by comparing its structure and reported bioactivities with those of its close analogue, Mollenine B, and other related pyrroloindoline and diketopiperazine alkaloids.

This compound has been reported to exhibit both cytotoxic and antibacterial activity, specifically against Bacillus subtilis. chemrxiv.org Mollenine B is a closely related natural product that differs from this compound only by the presence of a formyl group on the indole (B1671886) nitrogen. chemrxiv.org The specific impact of this formylation on the biological activity has not been detailed, but it represents a key structural variation for future SAR investigations.

The broader class of prenylated indole alkaloids, which includes diketopiperazines (DKPs) and diketomorpholines (DKMs) like this compound, is known for a wide range of biological activities, including antibacterial, antifungal, cytotoxic, and anti-inflammatory properties. nih.govpnas.orgnih.gov By examining the structures of these related compounds, we can infer potential SAR trends for the this compound scaffold.

Key Structural Features and Their Potential Influence on Bioactivity:

The Pyrroloindoline Core: This rigid, tricyclic system is a common feature in many bioactive alkaloids and is considered a privileged scaffold in drug discovery. nih.gov Its stereochemistry is crucial for biological activity.

The Prenyl Group: The reverse prenyl group at the C3 position of the indole ring is a common modification in this class of compounds and is often critical for bioactivity. nih.gov Variations in the length and structure of this lipophilic side chain can significantly impact potency and target interaction.

The Diketomorpholine (DKM) Ring: This six-membered ring, a less common variation of the more prevalent diketopiperazine (DKP) ring, is a key feature of this compound. chemrxiv.org The atoms within this ring and their stereochemistry are likely to play a significant role in defining the molecule's three-dimensional shape and its interactions with biological targets. For instance, a diastereomer of this compound has been shown to induce apoptotic cell death in human leukemia cells. chemrxiv.org

Substitutions on the Indole Nitrogen: As seen in the case of Mollenine B, substitution on the indole nitrogen can occur. chemrxiv.org This position offers a site for modification to potentially modulate the compound's electronic properties, solubility, and target interactions.

The Amino Acid Residue in the DKM/DKP Ring: The nature of the amino acid incorporated into the diketomorpholine or diketopiperazine ring can significantly influence biological activity. In this compound, this is derived from leucic acid. chemrxiv.org In other related DKP alkaloids, variations in this amino acid have been shown to alter the spectrum of antimicrobial or cytotoxic activity. mdpi.com

The following table summarizes the biological activities of this compound and some related compounds, highlighting the structural differences that may contribute to their varying effects.

Compound/Analogue ClassKey Structural FeaturesReported Biological Activity
This compound Pyrroloindoline core, C3-reverse prenyl group, Diketomorpholine ring (from L-tryptophan and L-leucic acid)Cytotoxic, Antibacterial (Bacillus subtilis) chemrxiv.org
Mollenine B Same as this compound with an N-formyl group on the indoleNatural product, specific activity not detailed chemrxiv.org
This compound Diastereomer Different stereochemistry compared to this compoundInduces apoptotic cell death in human leukemia cells chemrxiv.org
Prenylated Indole Diketopiperazines (General) Pyrroloindoline core, C-prenyl group, Diketopiperazine ringAntibacterial, Antifungal, Cytotoxic, Anti-inflammatory nih.govpnas.orgnih.gov
Shornephine A Diketomorpholine ring with an S configuration at C-2P-glycoprotein inhibitor frontiersin.org

This preliminary analysis underscores the importance of the core scaffold, the prenyl group, and the stereochemistry in the bioactivity of this compound and its relatives. A systematic synthetic program to create a library of this compound analogues with variations at these key positions would be necessary to establish a detailed SAR.

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships - QSAR)

Computational methods are increasingly integral to modern drug discovery and can significantly accelerate the process of SAR analysis. e-nps.or.krprinceton.edu Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net

For a natural product like this compound, QSAR studies would typically involve the following steps:

Data Set Preparation: A dataset of this compound analogues with their corresponding, experimentally determined biological activities (e.g., IC50 values for cytotoxicity) would be required.

Molecular Descriptor Calculation: For each analogue, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges), and 3D properties (e.g., molecular shape, surface area). researchgate.net

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that relates the molecular descriptors to the biological activity. researchgate.netpreprints.org

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. pnas.org

A validated QSAR model can be incredibly valuable for:

Predicting the Activity of Virtual Compounds: The model can be used to predict the biological activity of new, as-yet-unsynthesized analogues of this compound, allowing chemists to prioritize the synthesis of the most promising candidates. pnas.org

Understanding Mechanisms of Action: QSAR models can provide insights into the structural features that are most important for activity, helping to elucidate the mechanism by which the compounds exert their biological effects.

Guiding Lead Optimization: By understanding how structural changes affect activity, medicinal chemists can more rationally design new analogues with improved potency and other desirable properties. frontiersin.org

While specific QSAR studies on this compound have not been published, the general approach has been successfully applied to other classes of natural products, including other alkaloids. pnas.orgmdpi.com Given the known cytotoxic and antibacterial activities of this compound, a QSAR study on a series of its analogues could be a powerful tool to guide the development of new anticancer or antibiotic agents based on this unique natural product scaffold.

Advanced Analytical Techniques for Structural and Stereochemical Analysis of Mollenine a

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. numberanalytics.com For complex structures like Mollenine A, advanced NMR experiments are employed to decipher its intricate architecture.

Key NMR Techniques for this compound:

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is instrumental in distinguishing between different types of carbon atoms (CH, CH₂, CH₃) and quaternary carbons. numberanalytics.com This information is crucial for piecing together the carbon skeleton of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are pivotal for determining the spatial proximity of protons within the molecule. nanalysis.com By observing cross-peaks between protons that are close in space, even if they are not directly bonded, the relative stereochemistry of the chiral centers in this compound can be established. nanalysis.comscispace.com The intensity of the NOESY signal is inversely proportional to the sixth power of the distance between the nuclei, providing quantitative distance constraints for structural calculations.

NMR Technique Information Obtained Relevance to this compound
DEPTDifferentiates between CH, CH₂, and CH₃ groups. numberanalytics.comElucidates the carbon framework.
NOESYReveals spatial relationships between protons. numberanalytics.comnanalysis.comDetermines relative stereochemistry and conformational details. scispace.com

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR can reveal the relative arrangement of atoms, chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. univ-amu.fr This technique is particularly powerful when combined with quantum chemical calculations. researchgate.netuniv-amu.fr The experimental ECD spectrum of this compound is compared with the theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. scielo.brrsc.org In the case of (-)-mollenine A, a comparison of the experimental and calculated ECD spectra supported the reassignment of its absolute configuration as 3S, 6S, 14S, 16S. scielo.br

The process for absolute configuration determination using ECD involves:

Measurement of the experimental ECD spectrum of the purified compound. univ-amu.fr

Computational modeling to generate the theoretical ECD spectra for possible stereoisomers. univ-amu.frrsc.org

Comparison of the experimental and theoretical spectra to identify the correct absolute configuration. scielo.br

High-Resolution Mass Spectrometry-Based Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov This technique goes beyond simply providing the molecular weight and can confirm the molecular formula of this compound with a high degree of confidence. wiley.com HRMS is a key tool in the characterization of new chemical entities and can be used to identify and characterize impurities. quality-assistance.com

Key HRMS Data for this compound:

Parameter Information Provided
Accurate Mass MeasurementDetermination of the elemental composition (molecular formula). nih.govwiley.com
Fragmentation PatternStructural information about different parts of the molecule.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from complex mixtures and for the assessment of its purity. nih.govopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.comwikipedia.org It relies on the differential partitioning of analytes between a stationary phase and a mobile phase. openaccessjournals.comlibretexts.org For this compound, HPLC is used to:

Computational Chemistry and Theoretical Studies on Mollenine a

Conformational Analysis and Molecular Dynamics Simulations

While comprehensive conformational analysis and molecular dynamics (MD) simulations dedicated specifically to Mollenine A are not extensively detailed in the available literature, these methods have been applied to understand the broader context of its synthesis and the behavior of related molecular scaffolds.

For instance, in the study of synthetic routes toward this compound and similar complex molecules, Born-Oppenheimer molecular dynamics (BOMD) simulations have been employed to gain insight into reaction mechanisms. nih.gov These simulations, which combine quantum mechanical calculations of electronic structure with classical mechanics for nuclear motion, help in understanding the dynamic aspects of chemical reactions, such as the stereochemical outcomes of Pictet-Spengler reactions involving precursors to this compound. nih.gov

Molecular dynamics simulations are also a key component in broader computational drug discovery screenings. In one such study, this compound was included in a library of natural products screened for potential antiviral activity against SARS-CoV-2 targets. researchgate.net This involved molecular dynamics simulations to assess the stability of the compound when interacting with viral proteins. researchgate.net While this application is clinical in nature, it underscores the utility of MD simulations in evaluating the interaction of this compound with biological macromolecules.

The general approach for conformational analysis typically involves an initial search using molecular mechanics, followed by geometry optimization of the low-energy conformers using DFT methods. This allows for the identification of the most stable three-dimensional arrangements of the molecule, which is a crucial step for subsequent spectroscopic predictions and docking studies. Although not explicitly detailed for this compound in isolation, this is a standard and vital procedure in the computational study of complex natural products.

Quantum Chemical Calculations for Spectroscopic Prediction and Reaction Mechanisms

Quantum chemical calculations have been indispensable in the study of this compound, particularly for the accurate prediction of its spectroscopic properties, which was crucial for the reassignment of its absolute configuration.

Initially, the relative stereochemistry of this compound was deduced using Nuclear Overhauser Effect Spectroscopy (NOESY). scielo.br However, the definitive assignment of its absolute configuration proved to be a significant challenge. The initial assignment was later revised based on total synthesis and, critically, through the comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra. scielo.br

The process involved synthesizing a proposed epimer of this compound. When the NMR and optical rotation data of this synthetic epimer perfectly matched the data from the natural compound, it strongly suggested the original assignment was incorrect. scielo.br To confirm this, quantum chemical calculations were employed.

Table 1: Computational Methods in this compound Stereochemical Reassignment

Computational MethodApplicationFindingReference
Density Functional Theory (DFT)Geometry optimization of conformersProvided accurate low-energy conformations for ECD calculations. scielo.br
Time-Dependent DFT (TD-DFT)Calculation of ECD spectraThe calculated ECD spectrum for the synthesized epimer matched the experimental spectrum of natural this compound. scielo.br

The comparison of the experimental ECD spectrum of natural (-)-mollenine A with the TD-DFT calculated spectra for the synthesized compounds provided conclusive evidence for the reassignment of its absolute configuration to (3S, 6S, 14S, 16S). scielo.br

Furthermore, DFT calculations have been employed to investigate the mechanisms of reactions used in the synthesis of this compound and its precursors. nih.govnih.gov For example, in the palladium-catalyzed asymmetric allylic alkylation reactions that form key structural motifs of this compound, DFT calculations have helped to elucidate the reaction pathways and the origins of stereoselectivity. nih.gov These calculations can reveal the energetics of transition states and intermediates, providing a theoretical foundation for the observed experimental outcomes.

Ligand-Receptor Docking Studies (if applicable and non-clinical)

Specific, non-clinical ligand-receptor docking studies focusing solely on this compound are not prominently featured in the primary literature. However, the compound has been included in large-scale virtual screening campaigns which utilize molecular docking to predict the binding affinity of numerous natural products against biological targets.

One notable, albeit clinical, example is a study that screened a large library of natural products, including this compound, for potential inhibitory activity against proteins of the SARS-CoV-2 virus. researchgate.net In this in silico study, this compound was docked against viral proteins to predict its binding mode and affinity. researchgate.net

Table 2: Example of this compound in a High-Throughput Screening Study

Study FocusTargetComputational MethodFindingReference
Antiviral Screening (COVID-19)SARS-CoV-2 ProteinsMolecular Docking, Molecular Dynamics SimulationThis compound was identified as part of a library of natural products for virtual screening. researchgate.net

While this study had a clinical focus, the methodology is identical to that which would be used in non-clinical contexts, for instance, to probe the interaction of this compound with enzymes or receptors from other organisms as part of a chemical ecology study. Such studies are valuable for generating hypotheses about the potential biological roles of natural products. The absence of more specific non-clinical docking studies in the literature suggests an area ripe for future investigation into the molecular targets of this compound.

Future Perspectives and Research Trajectories for Mollenine a

Elucidation of Unexplored Biosynthetic Details

The biosynthesis of diketomorpholines (DKMs), such as Mollenine A, involves the condensation of an α-hydroxy acid with an amino acid. researchgate.net This process is facilitated by a nonribosomal peptide synthetase (NRPS) gene that possesses a novel type of condensation domain. researchgate.net This specialized domain is proposed to utilize an unconventional arginine active site to form the ester bond, a key step in creating the diketomorpholine ring. researchgate.net In the case of acu-dioxomorpholine, which shares structural similarities with this compound, its scaffold is derived from the condensation of tryptophan and a phenylalanine-derived precursor. nih.gov Specifically, the biosynthesis involves the reduction of phenylpyruvate to phenyllactate, which is then dimerized with tryptophan by the NRPS enzyme. nih.gov

While the general pathway for DKM biosynthesis is emerging, many details specific to this compound remain to be discovered. Future research should focus on identifying and characterizing the specific gene cluster responsible for this compound production in Eupenicillium molle. This would involve genome sequencing of the fungus and employing techniques like fungal artificial chromosomes and metabolomic scoring (FAC-MS) to link the gene cluster to the production of this compound. researchgate.netnih.gov Stable isotope feeding experiments, using labeled precursors, would be crucial to definitively trace the metabolic building blocks and intermediates of the this compound pathway. nih.gov A deeper understanding of the enzymatic machinery, particularly the unique NRPS condensation domain, could reveal novel catalytic mechanisms for ester bond formation.

Development of Novel Synthetic Methodologies

The total synthesis of this compound has been achieved, which also led to the reassignment of its stereochemistry. researchgate.net One successful approach involved a bioinspired indole (B1671886) prenylation followed by the formation of the dioxomorpholine ring. researchgate.net Another strategy utilized a palladium-catalyzed process to create highly functionalized and optically active products. su.se These syntheses have been crucial for confirming the structure of this compound and providing material for biological studies. researchgate.netscielo.br

Future synthetic efforts should aim to develop more efficient and versatile routes to this compound and its analogs. The development of novel synthetic methodologies is a key aspect of modern organic synthesis. mdpi.com This could involve exploring new catalytic systems, such as photoredox catalysis, to construct the complex polycyclic core of this compound with high stereoselectivity. su.seresearchgate.net The development of methods that allow for the rapid and divergent synthesis of a library of this compound-like molecules would be highly valuable for structure-activity relationship (SAR) studies. mskcc.org Such libraries could be used to explore the chemical space around the this compound scaffold and identify analogs with improved biological activity or new therapeutic properties.

Identification of New Biological Activities and Modes of Action at a Molecular Level

This compound has been reported to exhibit moderate cytotoxic and antibacterial activity. soton.ac.ukacs.org Specifically, it has shown activity against Bacillus subtilis. acs.org The biological activities of natural products are diverse and often form the basis for the development of new drugs. frontiersin.org

A crucial area for future research is the comprehensive screening of this compound against a wider range of biological targets. This should include various cancer cell lines, pathogenic bacteria, and fungi to fully map its bioactivity profile. tjnpr.orgmdpi.com Furthermore, identifying the specific molecular targets of this compound is paramount. Understanding the mode of action at a molecular level is essential for rational drug design and development. youtube.comnih.gov Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the cellular components that interact with this compound. For instance, investigating its effect on key cellular processes like signal transduction, protein-protein interactions, and enzyme function could reveal its mechanism of action. nih.gov

Prospects for Chemical Biology and Advanced Materials Applications

The unique structural features of this compound make it an interesting scaffold for applications in chemical biology and materials science. Chemical biology utilizes chemical tools to study and manipulate biological systems, while advanced materials research focuses on creating new materials with novel properties. mskcc.orgupenn.edu

In the realm of chemical biology, this compound could be developed into a molecular probe to study specific biological pathways. mskcc.org By attaching fluorescent tags or other reporter groups, it could be used to visualize its target molecules within cells and understand their function. The development of such probes would be invaluable for basic research and could lead to new diagnostic tools. upenn.edu

For advanced materials applications, the rigid, polycyclic structure of this compound could be incorporated into polymers or other materials to impart specific properties. arctictoday.com For example, its integration into hydrogels could lead to new biocompatible materials for tissue engineering or drug delivery. acs.org The potential for this compound and its derivatives to self-assemble into ordered structures could also be explored for the development of novel nanomaterials with unique optical or electronic properties. deakin.edu.au

Q & A

Q. What spectroscopic and chromatographic techniques are essential for characterizing the molecular structure of Mollenine A?

To determine the structure of this compound, researchers must employ nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Chromatographic methods like HPLC or TLC should validate purity . For novel compounds, elemental analysis and X-ray crystallography (if crystals are obtainable) provide additional structural evidence .

Q. What in vitro models are standard for evaluating this compound’s cytotoxic and antibacterial activity?

The National Cancer Institute’s 60-tumor cell line panel is a benchmark for cytotoxicity screening. For antibacterial activity, assays such as broth microdilution (to determine MIC values) against Gram-positive and Gram-negative strains are recommended. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antibacterial activity) and triplicate experiments to ensure reproducibility .

Q. How should researchers validate the purity of isolated this compound samples?

Combine HPLC with UV/Vis detection (≥95% purity threshold) and spectroscopic consistency across multiple batches. Elemental analysis (C, H, N) confirms compositional integrity. Cross-reference NMR data with synthetic analogs or published spectra to rule out contaminants .

Q. What criteria guide the selection of fungal strains for discovering this compound analogs?

Prioritize strains from understudied fungal families or those with known secondary metabolite diversity. Phylogenetic analysis and metabolomic profiling (e.g., LC-MS/MS) can identify potential producers. Bioactivity-guided fractionation ensures targeted isolation of analogs .

Q. How are isolation protocols optimized for this compound from fungal extracts?

Use solvent partitioning (e.g., ethyl acetate for mid-polarity compounds) followed by column chromatography (silica gel, Sephadex LH-20). Monitor fractions via TLC and bioassays. Adjust solvent systems (e.g., hexane:EtOAc gradients) based on compound polarity .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

Conduct meta-analyses to identify variables such as assay conditions (pH, temperature), cell line origins, or compound stability. Replicate experiments under standardized protocols and use orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) to confirm mechanisms .

Q. How can computational tools enhance the study of this compound’s structure-activity relationships (SAR)?

Apply molecular docking to predict binding affinities with target proteins (e.g., topoisomerases for cytotoxicity). Quantitative SAR (QSAR) models using descriptors like logP and electronegativity can prioritize synthetic analogs for testing. Validate predictions with in vitro assays .

Q. What methodologies elucidate the biosynthetic pathway of this compound in fungal hosts?

Use genomic sequencing (e.g., Illumina/Nanopore) to identify biosynthetic gene clusters. Isotope labeling (¹³C-glucose) tracks precursor incorporation via NMR. Heterologous expression in model fungi (e.g., Aspergillus) confirms pathway functionality .

Q. How are statistical methods applied to analyze dose-response relationships in this compound studies?

Non-linear regression models (e.g., four-parameter logistic curves) calculate IC₅₀ values. Assess significance via ANOVA with post-hoc tests (Tukey’s HSD). For low sample sizes, Bayesian statistics improve reliability. Report confidence intervals and effect sizes .

Q. What advanced NMR techniques address ambiguities in this compound’s spectral assignments?

Employ heteronuclear correlation experiments (HMBC, HSQC) to resolve overlapping signals. Compare experimental data with DFT-calculated chemical shifts for proposed structures. Synthesize deuterated or isotope-labeled analogs to confirm assignments .

Methodological Considerations

  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data in supplementary materials and processed results (e.g., IC₅₀ tables) in the main text .
  • Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to evaluate inter-study variability. Discuss potential confounders (e.g., solvent residues, endotoxin contamination) in limitations sections .
  • Ethical Compliance : Document institutional approvals for fungal specimen collection and adhere to Nagoya Protocol requirements for genetic resources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.